Specific Scientific Field: Microbiology
Application Summary: Fenticlor is used as an antibacterial agent against Staphylococcus aureus and Escherichia coli . It is adsorbed in fairly large amounts by these bacteria and, depending on the quantity adsorbed, it can be either bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .
Methods of Application: The drug is taken up by the bacterial cell wall and cell membrane, with the cell membrane probably being the main site of adsorption and action . The pattern of uptake, measured under various conditions, indicates that uptake involves reversible adsorption of the neutral molecule onto the cell .
Results or Outcomes: Although both whole cells and cell walls of E. coli have a higher affinity for Fenticlor than those of Staph. aureus, E. coli is less susceptible to its antibacterial action . This may be due to the lipid-rich nature of the cell walls of E. coli, which act as an adsorbing barrier preventing the access of the drug to its site of action .
Specific Scientific Field: Pharmacology
Application Summary: Fenticlor is also used as an antifungal agent for topical use . It is an antimicrobial agent and is used in veterinary medicine .
Methods of Application: Fenticlor is prepared by the AlCl3-catalyzed reaction of 4-chlorophenol with sulfur dichloride . It can also be prepared by chlorination of bis [2-hydroxyphenyl]sulfide .
Results or Outcomes: The LD50 (rats, oral) of fenticlor is 3250 mg/kg . It may cause photosensitivity .
Fenticlor, chemically known as bis[2-hydroxy-5-chlorophenyl] sulfide, is an aryl sulfide compound with the molecular formula C₁₂H₈Cl₂O₂S. It features two 5-chloro-2-hydroxyphenyl groups attached to a sulfur atom, giving it unique properties that make it primarily utilized as an anti-infective agent in veterinary medicine . Fenticlor is notable for its antibacterial and antifungal activities, making it effective in treating various infections.
Fenticlor exhibits low oral toxicity []. However, its photosensitivity can cause skin irritation upon exposure to sunlight. While not extensively documented, potential allergic reactions are also a concern []. Due to these limitations, its use in human medicine has been discontinued in most countries.
Fenticlor exhibits a range of biological activities, primarily as an antifungal and antibacterial agent. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential cellular functions. Research indicates that fenticlor can induce skin reactions in sensitive individuals when exposed to ultraviolet radiation, leading to contact photodermatitis. This highlights its potential as a photoallergen, which is an important consideration in its use in dermatological applications .
The synthesis of fenticlor typically involves the reaction of 4-chlorophenol with sulfur dichloride, catalyzed by aluminum chloride. This method allows for the formation of the desired aryl sulfide structure. Alternative synthesis routes may include chlorination of bis[2-hydroxy-5-chlorophenyl] sulfide under controlled conditions to yield fenticlor .
Fenticlor is primarily used in veterinary medicine as a topical antifungal and antibacterial agent. Its applications include treating skin infections in animals and preventing infections caused by various pathogens. In addition to veterinary uses, fenticlor has been studied for potential applications in dermatology due to its antifungal properties and ability to bind to proteins, which may influence its therapeutic effects .
Studies on fenticlor's interactions with biological molecules have revealed that it can bind covalently to proteins, which may affect its pharmacological profile and allergenic potential. The binding is not restricted to specific sites, indicating a broad interaction spectrum that could influence both efficacy and safety . Furthermore, research has shown that fenticlor's interactions can lead to altered immune responses in sensitive individuals, necessitating careful consideration during clinical use .
Fenticlor shares structural similarities with several other compounds, particularly those used in dermatological applications. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Bithionol | Contains sulfur and phenolic groups | Known for its strong antifungal properties |
| Multifungin | Related chemically | Exhibits antibacterial activity |
| Chlorhexidine | Contains chlorinated phenolic rings | Broad-spectrum antimicrobial activity |
Fenticlor's uniqueness lies in its specific binding properties and photochemical behavior, which differ from other similar compounds. While bithionol and multifungin also exhibit antifungal properties, fenticlor's interaction with proteins under UV light sets it apart in terms of potential photoallergic reactions and therapeutic applications .
Fenticlor, systematically named 2,2'-sulfanediylbis(4-chlorophenol), represents a distinctive diphenyl sulfide derivative characterized by its unique molecular architecture [1] [2]. The compound possesses the molecular formula C₁₂H₈Cl₂O₂S with a molecular weight of 287.16 g/mol [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol, reflecting its systematic chemical nomenclature [3] [5].
The molecular structure of fenticlor consists of two chlorinated phenolic rings connected through a central sulfur bridge, creating a symmetrical bis-phenolic framework [1] [7]. Each phenolic ring bears a chlorine substituent at the 5-position relative to the hydroxyl group, contributing to the compound's halogenated character [1] [9]. The sulfur atom serves as the central linking element, forming C-S-C bonds that establish the molecular backbone [2] [5].
Conformational analysis of diphenyl sulfide derivatives reveals significant structural flexibility around the sulfur bridge [15] [17]. The C-S-C bond angle in sulfur-bridged phenolic compounds typically exhibits enlargement due to repulsion between the phenyl rings, which influences the overall molecular geometry [17]. Studies on analogous diphenyl sulfide structures indicate that the phenyl rings tend to adopt perpendicular orientations to minimize steric interactions [15] [22].
The preferred conformation of sulfur-bridged phenolic compounds involves the C-S-C plane being approximately perpendicular to the aromatic planes [22]. This conformational arrangement is stabilized by intramolecular hydrogen bonding interactions that constrain the sulfur atom's orbital orientation within the molecular framework [22]. The conformational behavior is further influenced by the oxidation state and geometric constraints of the sulfur atom [15].
Fenticlor exhibits characteristic solubility behavior consistent with its hydrophobic molecular structure. The compound demonstrates very limited water solubility, with a logarithmic water solubility value of -4.35, indicating extremely poor aqueous solubility [4] [8]. This hydrophobic character is attributed to the aromatic ring system and the lipophilic nature of the chlorinated phenolic structure [3] [14].
The compound shows enhanced solubility in organic solvents and alkaline aqueous solutions [7]. Fenticlor is soluble in alcoholic solvents and hot benzene, reflecting its affinity for organic media [7]. The solubility in aqueous sodium hydroxide solutions indicates the phenolic hydroxyl groups' ability to undergo deprotonation under basic conditions [7].
Table 1: Solubility Parameters of Fenticlor
| Parameter | Value | Method/Source |
|---|---|---|
| Log₁₀ Water Solubility | -4.35 | Crippen Method [4] [8] |
| Water Solubility | Insoluble | Experimental [3] [14] |
| Alkaline Solubility | Soluble | NaOH solutions [7] |
| Organic Solvent Solubility | Soluble | Alcohol, hot benzene [7] |
The octanol-water partition coefficient represents a critical physicochemical parameter for fenticlor, reflecting its lipophilic characteristics. The logarithm of the partition coefficient ranges from 4.31 to 4.556, indicating high lipophilicity and strong preference for the organic phase [4] [8] [10]. This elevated partition coefficient value places fenticlor in the category of highly lipophilic compounds [12].
Table 2: Partition Coefficient Data for Fenticlor
| Parameter | Value | Source/Method |
|---|---|---|
| Log P (octanol/water) | 4.31 | SIELC Technologies [10] |
| Log P (octanol/water) | 4.556 | Crippen Method [4] [8] |
| Lipophilicity Classification | Highly Lipophilic | Based on Log P > 4 [12] |
The spectroscopic characterization of fenticlor encompasses multiple analytical techniques that provide structural and compositional information. Mass spectrometry analysis reveals characteristic fragmentation patterns consistent with the diphenyl sulfide structure [16]. The molecular ion peak appears at m/z 287, corresponding to the molecular weight of the intact molecule [2] [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the aromatic and functional group environments within the fenticlor molecule [16]. The spectroscopic analysis confirms the presence of aromatic protons, phenolic hydroxyl groups, and the characteristic sulfur bridge connectivity [16].
Infrared spectroscopy identifies key functional group vibrations, including phenolic O-H stretching, aromatic C-H stretching, and C-Cl stretching modes characteristic of chlorinated aromatic compounds [16]. The spectroscopic fingerprint provides definitive identification and structural confirmation of the fenticlor molecule [16].
The relationship between fenticlor's molecular structure and its physicochemical properties demonstrates clear correlations that govern its chemical behavior. The presence of chlorine substituents on the aromatic rings significantly influences the compound's electronic properties and molecular interactions [1] [9]. The halogenated phenolic structure contributes to enhanced lipophilicity compared to non-halogenated analogs [4] [8].
The sulfur bridge serves as a critical structural element that determines conformational flexibility and molecular geometry [15] [17]. The divalent sulfur atom creates specific geometric constraints that influence the spatial arrangement of the phenolic rings and affect intermolecular interactions [17] [22]. Studies on related diphenyl sulfide compounds indicate that the sulfur bridge geometry directly correlates with biological activity and physicochemical properties [15].
Table 3: Comprehensive Physicochemical Properties of Fenticlor
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 287.16 | g/mol | NIST WebBook [2] |
| Melting Point | 175-186.8 | °C | Multiple sources [3] [7] [13] |
| Density | 1.58 | g/cm³ | Alfa Chemistry [3] |
| Boiling Point | 842.16 | K | Joback Method [4] [8] |
| Critical Temperature | 1129.31 | K | Joback Method [4] [8] |
| Critical Pressure | 4462.28 | kPa | Joback Method [4] [8] |
| Heat of Formation (gas) | -185.12 | kJ/mol | Joback Method [4] [8] |
| Heat of Fusion | 38.23 | kJ/mol | Joback Method [4] [8] |
| Heat of Vaporization | 89.80 | kJ/mol | Joback Method [4] [8] |
| McGowan Volume | 184.990 | mL/mol | McGowan Method [4] [8] |
The molecular composition analysis reveals the elemental distribution within fenticlor: carbon 50.19%, hydrogen 2.81%, chlorine 24.69%, oxygen 11.14%, and sulfur 11.17% [7]. This compositional profile reflects the significant contribution of halogen atoms to the overall molecular weight and influences the compound's physicochemical behavior [7].
Corrosive;Irritant